molecular formula C18H22N2O3S B3903274 N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3903274
M. Wt: 346.4 g/mol
InChI Key: YWENCZNJRVHYKJ-UHFFFAOYSA-N
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Description

“N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic compound. It contains a benzyl group, which is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . The benzyl group is attached to an ethyl group and a (4-methylphenyl)sulfonyl group. The molecule also contains a glycinamide group, which is a derivative of glycine, the simplest amino acid.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group, the ethyl group, and the (4-methylphenyl)sulfonyl group. The benzyl group could be formed through reactions at the benzylic position, which could involve free radical bromination, nucleophilic substitution, or oxidation . The ethyl group could be added through a Friedel Crafts acylation followed by a Clemmensen Reduction . The (4-methylphenyl)sulfonyl group could be formed through a series of reactions involving organometallic compounds .


Molecular Structure Analysis

The molecular structure of “N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is complex due to the presence of several functional groups. The benzyl group features a benzene ring (C6H6) attached to a methylene group (−CH2−) . The ethyl group is a simple alkyl group with two carbon atoms. The (4-methylphenyl)sulfonyl group contains a sulfonyl group attached to a methyl-substituted phenyl group.


Chemical Reactions Analysis

The chemical reactions involving “N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” would depend on the conditions and the reagents used. The benzyl group is known to exhibit enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . This could lead to reactions such as oxidation, free radical halogenation, or hydrogenolysis . The ethyl group could undergo reactions typical of alkyl groups, while the (4-methylphenyl)sulfonyl group could participate in reactions involving the sulfonyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” would depend on the characteristics of its functional groups. For instance, the presence of the benzyl group could influence its solubility, boiling point, and melting point . The ethyl group could affect its volatility and hydrophobicity, while the (4-methylphenyl)sulfonyl group could influence its reactivity.

properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-19-18(21)14-20(13-16-7-5-4-6-8-16)24(22,23)17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWENCZNJRVHYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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